molecular formula C7H5ClINO B2777312 2-Chloro-6-iodobenzamide CAS No. 1261686-40-1

2-Chloro-6-iodobenzamide

Cat. No.: B2777312
CAS No.: 1261686-40-1
M. Wt: 281.48
InChI Key: WYSMVPXUCURIBK-UHFFFAOYSA-N
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Description

2-Chloro-6-iodobenzamide is an organic compound with the molecular formula C7H5ClINO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and iodine atoms at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-iodobenzamide typically involves the halogenation of benzamide derivatives. One common method is the iodination of 2-chlorobenzamide using iodine and an oxidizing agent such as potassium iodate or sodium nitrite in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-6-iodobenzamide has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodobenzamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied .

Comparison with Similar Compounds

    2-Chloro-6-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

    2-Chloro-6-fluorobenzamide: Contains a fluorine atom in place of iodine.

    2-Chloro-6-methylbenzamide: Substituted with a methyl group instead of iodine.

Uniqueness: 2-Chloro-6-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The iodine atom, in particular, makes it suitable for specific coupling reactions and applications in organic synthesis .

Properties

IUPAC Name

2-chloro-6-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSMVPXUCURIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in step-2 of Intermediate-26 by using 2-chloro-6-iodobenzoic acid (2.7 g, 9.6 mmol), oxalyl chloride (1.4 g, 11.5 mmol), ammonia gas, THF (20 mL) and DCM (10 mL) to afford 2.3 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 7.11 (t, J=7.8 Hz, 1H), 7.49 (d, J=8.4 Hz, 1H), 7.73 (s, 1H), 7.80 (d, J=7.8 Hz, 1H), 8.00 (s, 1H); MS (m/z): 281.98 (M+H)+.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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